2-Propanethione, 1-(1,3-dithiolan-2-ylidene)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanethione, 1-(1,3-dithiolan-2-ylidene)- typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts used in this reaction include yttrium triflate, tungstophosphoric acid, and iodine . The reaction conditions are generally mild, and the process can be carried out at room temperature or under reflux conditions, depending on the specific catalyst and substrate used .
Industrial Production Methods
In industrial settings, the production of 2-Propanethione, 1-(1,3-dithiolan-2-ylidene)- may involve large-scale reactions using similar synthetic routes. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), can enhance the yield and selectivity of the desired product . Additionally, solvent-free conditions or the use of environmentally friendly solvents can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propanethione, 1-(1,3-dithiolan-2-ylidene)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
2-Propanethione, 1-(1,3-dithiolan-2-ylidene)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Propanethione, 1-(1,3-dithiolan-2-ylidene)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of biomolecules . Its ability to form stable thioacetal and dithiane derivatives makes it useful in protecting sensitive functional groups during chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 1,3-dithiolane-2-ylidenemalonate
- Fudiolan
- Fuji 1
- Fujione
- Isoprothiolane
- NKK 100
- NNF-109
- SS 11946
Uniqueness
2-Propanethione, 1-(1,3-dithiolan-2-ylidene)- is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in chemical synthesis . Its ability to form stable thioacetal and dithiane derivatives makes it particularly valuable in protecting carbonyl compounds during multi-step synthetic processes .
Properties
CAS No. |
49696-25-5 |
---|---|
Molecular Formula |
C6H8S3 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
1-(1,3-dithiolan-2-ylidene)propane-2-thione |
InChI |
InChI=1S/C6H8S3/c1-5(7)4-6-8-2-3-9-6/h4H,2-3H2,1H3 |
InChI Key |
RWOJLIUADUYMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)C=C1SCCS1 |
Origin of Product |
United States |
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